Thioacetaldehyde

説明

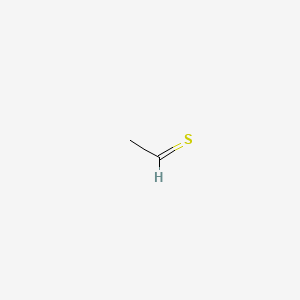

Structure

3D Structure

特性

IUPAC Name |

ethanethial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4S/c1-2-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFUMFCCMJJLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218643 | |

| Record name | Ethanethial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6851-93-0 | |

| Record name | Ethanethial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006851930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Thioacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of thioacetaldehyde (CH₃CHS), a simple thiocarbonyl compound. While its high reactivity presents challenges to experimental investigation, spectroscopic and computational studies have elucidated its key structural and electronic properties. This document summarizes the available quantitative data, details the experimental and computational methodologies employed in its study, and provides visualizations to illustrate its structural characteristics.

Molecular Structure

This compound is an asymmetric top molecule with a Cₛ point group symmetry in its ground electronic state. The molecule consists of a methyl group (CH₃) bonded to a thioformyl (B1219250) group (CHS). Internal rotation of the methyl group relative to the thioformyl group leads to two primary conformers: an eclipsed and a staggered form.

Quantitative Structural Data

The geometric parameters of this compound have been determined through a combination of microwave spectroscopy and ab initio computational methods. The experimentally derived dipole moment and theoretically calculated bond lengths and angles for the most stable eclipsed and the higher energy staggered conformers are presented below.

Table 1: Experimental Dipole Moment of this compound

| Parameter | Value (Debye) | Reference |

| Total Dipole Moment (μ) | 2.33 ± 0.02 | Kroto & Landsberg (1976) |

| a-component (μₐ) | 2.26 ± 0.02 | Kroto & Landsberg (1976) |

| b-component (μₑ) | 0.56 ± 0.01 | Kroto & Landsberg (1976) |

Table 2: Ab Initio Calculated Geometries of this compound Conformers

| Parameter | Eclipsed Conformer | Staggered Conformer |

| Bond Lengths (Å) | ||

| r(C=S) | 1.621 | 1.620 |

| r(C-C) | 1.508 | 1.512 |

| r(C-H) thioformyl | 1.094 | 1.093 |

| r(C-H) methyl (in-plane) | 1.093 | 1.093 |

| r(C-H) methyl (out-of-plane) | 1.097 | 1.098 |

| Bond Angles (degrees) | ||

| ∠(CCS) | 124.7 | 124.2 |

| ∠(CCH) thioformyl | 115.8 | 116.1 |

| ∠(HCH) methyl | 108.5 | 108.3 |

| ∠(CCH) methyl (in-plane) | 110.1 | 110.4 |

| ∠(CCH) methyl (out-of-plane) | 110.7 | 110.6 |

| Data from Moule et al. (2002) |

Bonding and Electronic Structure

The bonding in this compound is characterized by a carbon-sulfur double bond (C=S) and a carbon-carbon single bond (C-C). The C=S bond is significantly longer than a typical C=O bond, reflecting the larger atomic radius of sulfur. The electronic structure gives rise to a substantial dipole moment, indicating a significant separation of charge.

Internal Rotation and Energy Barrier

The internal rotation of the methyl group is a key dynamic feature of this compound. The energy barrier for this rotation has been determined both experimentally and computationally.

Table 3: Rotational Barrier of the Methyl Group

| Method | Rotational Barrier (cm⁻¹) |

| Visible Jet Spectrum Analysis | 534.3 |

| Ab Initio Calculation | 548 |

| Data from Moule et al. (2002) |

The eclipsed conformer is the lower energy state, and the staggered conformer represents the transition state for the internal rotation.

Experimental and Computational Methodologies

The characterization of this compound's molecular structure has relied on specialized experimental techniques due to its instability, complemented by theoretical calculations.

Experimental Protocols

This compound is typically generated in the gas phase for spectroscopic studies via the pyrolysis of its trimer, 2,4,6-trimethyl-1,3,5-trithiane. The trimer is heated, and the resulting monomeric this compound is passed into the spectrometer.

The rotational spectrum of this compound was first observed in the microwave region. A conventional microwave spectrometer equipped with a Stark cell was used. The unstable nature of the molecule required a flow system where the precursor was pyrolyzed immediately before entering the absorption cell. The Stark effect was utilized to modulate the rotational transitions, which aids in their identification and allows for the determination of the molecular dipole moment. By analyzing the frequencies of the rotational transitions for the parent molecule and its isotopologues, the moments of inertia were determined, from which the molecular geometry can be derived.

To probe the torsional potential of the methyl group, visible laser-induced fluorescence spectroscopy in a supersonic jet was employed. This compound was generated by pyrolysis and then rapidly cooled in a supersonic expansion of an inert gas. This cooling simplifies the spectrum by populating only the lowest rotational and vibrational levels. A tunable dye laser was used to excite the molecules, and the resulting fluorescence was detected. Analysis of the vibrational structure in the electronic spectrum, particularly the progressions involving the methyl torsion, allowed for the determination of the barrier to internal rotation.

Computational Methods

Ab initio molecular orbital calculations have been instrumental in providing a detailed picture of the molecular structure and energetics of this compound.

The geometries of the eclipsed and staggered conformers were fully optimized using Møller-Plesset perturbation theory to the second order (MP2). A triple-zeta basis set with polarization and diffuse functions (e.g., 6-311+G(d,p)) is typically employed to accurately describe the electron distribution, particularly around the sulfur atom and in the lone pairs. The optimization process involves finding the minimum energy structures on the potential energy surface, which correspond to the equilibrium geometries of the conformers.

The barrier to internal rotation of the methyl group was calculated by performing a series of constrained optimizations. The dihedral angle defining the methyl group orientation was fixed at various angles between the eclipsed and staggered positions, and the rest of the molecular geometry was allowed to relax. The energy difference between the minimum (eclipsed) and maximum (staggered) energy points on this torsional potential energy curve provides the rotational barrier height.

Conclusion

The molecular structure and bonding of this compound have been successfully characterized through a synergistic approach combining microwave and visible jet spectroscopy with ab initio calculations. These studies have provided precise values for its dipole moment, detailed geometric parameters for its conformers, and the energy barrier to internal rotation. This body of knowledge is crucial for understanding the fundamental properties of thiocarbonyl compounds and serves as a valuable resource for researchers in physical chemistry, astrochemistry, and drug development where thioaldehyde moieties may be of interest. Further studies, particularly high-resolution rotational spectroscopy of a wider range of isotopologues, could refine the experimental molecular structure.

An In-Depth Technical Guide to the Physical and Chemical Properties of Thioacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioacetaldehyde (ethanethial) is the sulfur analog of acetaldehyde, characterized by the replacement of the carbonyl oxygen with a sulfur atom. This substitution imparts unique chemical reactivity to the molecule, making it a subject of interest in organic synthesis and astrochemistry. However, its inherent instability and propensity for polymerization present significant challenges in its handling and characterization. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, reactivity, and spectroscopic signature. Due to the transient nature of the monomer, this guide also discusses its in-situ generation and subsequent reactions, which are the primary methods for its utilization in synthetic chemistry.

Physical Properties

This compound is a volatile and highly reactive compound. Its physical properties are not as extensively documented as its oxygen analog, acetaldehyde, primarily due to its instability. Unhindered thioaldehydes, like this compound, are generally too reactive to be isolated in their monomeric form under standard conditions.[1] They readily oligomerize or polymerize. The data presented below pertains to the monomeric form, with the understanding that these are often determined under specific experimental conditions or are predicted.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₄S | NIST |

| Molecular Weight | 60.118 g/mol | NIST |

| CAS Registry Number | 6851-93-0 | NIST |

| Boiling Point | 36.9 °C at 760 mmHg | LookChem |

| Density | 0.9 g/cm³ | LookChem |

| Vapor Pressure | 494 mmHg at 25 °C | LookChem |

| Melting Point | Data for the monomer is not readily available. The trimer, 2,4,6-trimethyl-1,3,5-trithiane, exists in α- and β-forms with melting points of 101 °C and 126 °C, respectively. | DrugFuture |

| Solubility | Data not readily available. Expected to be soluble in organic solvents. |

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the reactivity of the carbon-sulfur double bond (thiocarbonyl group). Thioaldehydes are significantly more reactive than their corresponding aldehydes.[1]

Key aspects of its reactivity include:

-

Polymerization and Trimerization: this compound has a strong tendency to undergo self-condensation to form cyclic trimers (2,4,6-trimethyl-1,3,5-trithiane) and linear polymers.[1][2] This is a primary reason for its instability.

-

Diels-Alder Reactions: As a potent dienophile, this compound, generated in-situ, readily participates in [4+2] cycloaddition reactions with conjugated dienes to form substituted thiopyrans.[3][4][5][6][7] This reaction is a cornerstone of its synthetic utility.

-

Nucleophilic Addition: The electrophilic carbon of the thiocarbonyl group is susceptible to attack by nucleophiles.

-

Oxidation: The sulfur atom can be oxidized to form sulfines (thioaldehyde S-oxides) and other sulfur-oxygen species.

Spectroscopic Properties

Obtaining experimental spectroscopic data for monomeric this compound is challenging due to its transient nature. Much of the available data is from gas-phase studies, matrix isolation experiments, or computational chemistry.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Observed/Predicted Features |

| ¹H NMR | Predicted chemical shifts would show a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃). Specific experimental data for the monomer is not readily available in the searched literature. |

| ¹³C NMR | The thiocarbonyl carbon (C=S) is expected to have a characteristic chemical shift in the downfield region of the spectrum, typically around 200 ppm or higher. Specific experimental data for the monomer is not readily available in the searched literature. |

| Infrared (IR) | The C=S stretching vibration is a key feature, though its intensity can be weak. The exact frequency can vary, but it is expected in the region of 1000-1250 cm⁻¹. Other expected bands include C-H stretching and bending vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 60. Fragmentation patterns would involve the loss of H, CH₃, and other small fragments. |

| UV-Visible | The NIST Chemistry WebBook indicates the availability of UV/Visible spectrum data, suggesting electronic transitions associated with the thiocarbonyl group. |

Experimental Protocols

Due to its instability, this compound is almost exclusively generated in-situ for immediate use in chemical reactions. A common method involves the photochemical fragmentation of phenacyl sulfides.

In-situ Generation and Diels-Alder Trapping of this compound

This protocol describes the photochemical generation of this compound and its subsequent trapping with a diene in a thia-Diels-Alder reaction.[4][5]

Materials:

-

Phenacyl ethyl sulfide (B99878) (precursor)

-

A suitable conjugated diene (e.g., cyclopentadiene, 2,3-dimethyl-1,3-butadiene)

-

Degassed solvent (e.g., benzene, acetonitrile)

-

Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of phenacyl ethyl sulfide and an excess of the conjugated diene is prepared in a degassed solvent within the photochemical reactor.

-

The solution is purged with an inert gas (N₂ or Ar) for a sufficient period to remove dissolved oxygen.

-

The reaction mixture is irradiated with a UV lamp at a suitable temperature (often room temperature). The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to follow the consumption of the starting materials and the formation of the cycloadduct.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product, a substituted thiopyran, is then purified using standard techniques such as column chromatography.

Mandatory Visualizations

Workflow for In-situ Generation and Diels-Alder Reaction of this compound

Caption: In-situ generation and reaction of this compound.

Illustrative Signaling Pathway for Aldehydes

Note: No specific signaling pathways for this compound have been identified in the literature. The following diagram illustrates a known pathway for its oxygen analog, acetaldehyde , in hepatic stellate cells, which leads to the expression of fibrosis-related genes. This is provided as a representative example of aldehyde-induced cellular signaling.

Caption: Acetaldehyde-induced signaling in hepatic cells.

Conclusion

This compound is a fundamentally important, yet highly reactive, thioaldehyde. Its physical and chemical properties are dictated by the presence of the thiocarbonyl group, which confers high reactivity, particularly a propensity for polymerization and participation in Diels-Alder reactions. The instability of the monomer necessitates in-situ generation for synthetic applications. While a complete experimental characterization of the monomer remains challenging, the available data, combined with an understanding of its reactivity, provides a solid foundation for its application in organic synthesis. Further research, potentially employing advanced spectroscopic techniques and computational modeling, will be crucial to fully elucidate the properties of this transient molecule.

References

- 1. Thial - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Investigation of thia-Diels–Alder Reactions by Ultrafast Transient Absorption Spectroscopy and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Thioacetaldehyde and its Stable Trimer, 2,4,6-trimethyl-1,3,5-trithiane

CAS Registry Number: 6851-93-0 (for Thioacetaldehyde monomer)

Preamble: this compound (C₂H₄S) is a simple thioaldehyde that is highly reactive and prone to rapid trimerization. Due to its inherent instability, the monomer is challenging to isolate and characterize under standard laboratory conditions. This technical guide will provide a comprehensive overview of the available information on the this compound monomer, with a primary focus on its stable, cyclic trimer, 2,4,6-trimethyl-1,3,5-trithiane (B1616672) (CAS Registry Number: 2765-04-0), which is the readily accessible and characterizable form of this compound. This guide is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative data for both the transient this compound monomer and its stable trimer are summarized below. Data for the monomer is primarily derived from computational studies and gas-phase experiments due to its instability in condensed phases.

| Property | This compound (Monomer) | 2,4,6-trimethyl-1,3,5-trithiane (Trimer) |

| Molecular Formula | C₂H₄S | C₆H₁₂S₃ |

| Molecular Weight | 60.12 g/mol [1] | 180.35 g/mol [1] |

| CAS Registry Number | 6851-93-0 | 2765-04-0[1] |

| Boiling Point | 36.9 °C at 760 mmHg (Predicted) | 247 °C[2] |

| Melting Point | Not available | 101 °C (α-form), 126 °C (β-form) |

| Density | 0.9 g/cm³ (Predicted) | Not available |

| Vapor Pressure | 494 mmHg at 25°C (Predicted) | Not available |

| Dipole Moment | 2.33 D[3] | 2.14 D[2] |

Synthesis and Handling

The synthesis of this compound monomer is not practical for isolation. It is typically generated in situ and rapidly trimerizes. The focus of synthetic procedures is therefore on the preparation of the stable trimer, 2,4,6-trimethyl-1,3,5-trithiane.

Experimental Protocol: Synthesis of 2,4,6-trimethyl-1,3,5-trithiane

The synthesis of the trimer generally involves the reaction of acetaldehyde (B116499) with a source of hydrogen sulfide (B99878) in the presence of an acid catalyst.

Materials:

-

Acetaldehyde

-

Hydrogen sulfide (gas or a suitable source)

-

Concentrated Hydrochloric Acid

-

Diethyl ether

-

Ice bath

-

Reaction vessel equipped with a gas inlet and a magnetic stirrer

Procedure:

-

A solution of acetaldehyde in ethanol is prepared and cooled in an ice bath.

-

Hydrogen sulfide gas is bubbled through the cooled solution while stirring.

-

Concentrated hydrochloric acid is added dropwise to the reaction mixture.

-

The reaction is allowed to proceed at low temperature, during which a precipitate of 2,4,6-trimethyl-1,3,5-trithiane forms.

-

The precipitate is collected by filtration, washed with cold ethanol and then diethyl ether to remove impurities.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol or acetone, to yield the purified trimer.

Note: This is a generalized procedure. Specific reaction conditions such as concentrations, reaction times, and temperatures may need to be optimized.

Spectroscopic Data

Due to the instability of the monomer, most experimental spectroscopic data pertains to the trimer, 2,4,6-trimethyl-1,3,5-trithiane. Theoretical data for the monomer is available from computational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | This compound (Monomer) - Predicted | 2,4,6-trimethyl-1,3,5-trithiane (Trimer) - Experimental |

| ¹H | Aldehydic proton (CHS): ~10-12 ppm (singlet)Methyl protons (CH₃): ~2.5-3.0 ppm (doublet) | Methine protons (CH): ~4.5-5.0 ppm (quartet)Methyl protons (CH₃): ~1.5-2.0 ppm (doublet) |

| ¹³C | Thiocarbonyl carbon (C=S): >200 ppmMethyl carbon (CH₃): ~30-40 ppm | Methine carbons (CH): ~40-50 ppmMethyl carbons (CH₃): ~20-25 ppm |

Infrared (IR) Spectroscopy

| Functional Group | This compound (Monomer) - Predicted Wavenumber (cm⁻¹) | 2,4,6-trimethyl-1,3,5-trithiane (Trimer) - Typical Wavenumber (cm⁻¹) |

| C=S Stretch | ~1200 - 1250 | Not Applicable |

| C-H Stretch (sp³) | ~2900 - 3000 | ~2900 - 3000 |

| C-H Bend (sp³) | ~1375, ~1450 | ~1375, ~1450 |

| C-S Stretch | Not Applicable | ~600 - 800 |

Mass Spectrometry (MS)

For 2,4,6-trimethyl-1,3,5-trithiane, electron ionization mass spectrometry would be expected to show a molecular ion peak at m/z 180. Fragmentation would likely involve the loss of methyl groups (CH₃) and thioformaldehyde (B1214467) units (CH₂S).

Reactivity and Stability

Monomer-Trimer Equilibrium

The primary aspect of this compound's reactivity is its propensity to trimerize. This process is thermodynamically favorable and occurs rapidly, especially in the condensed phase.

Caption: Monomer-Trimer equilibrium of this compound.

Reactivity of 2,4,6-trimethyl-1,3,5-trithiane

The trimer is a relatively stable heterocyclic compound. Its reactivity is centered around the trithiane ring.

-

Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides and sulfones.

-

Ring-opening reactions: Under certain conditions, the ring can be cleaved.

-

Deprotonation: The methine protons can be deprotonated with a strong base to form a carbanion, which can then be used in nucleophilic substitution reactions.

Biological Activity and Drug Development Applications

Direct biological activities of this compound monomer are not well-documented, likely due to its transient nature. The stable trimer, 2,4,6-trimethyl-1,3,5-trithiane, and other thioacetal structures have been explored in the context of drug development.

Thioacetals as Disulfide Bond Surrogates

In peptide drug discovery, thioacetal linkages are being investigated as stable mimics of disulfide bonds. Disulfide bonds are crucial for maintaining the three-dimensional structure of many bioactive peptides but can be unstable in a reducing environment. Replacing them with thioacetal bridges can enhance the stability and bioavailability of peptide-based therapeutics.

Caption: Thioacetal bridges as disulfide surrogates in peptides.

Potential Signaling Pathways

While no specific signaling pathways have been definitively linked to this compound, its oxygen analog, acetaldehyde, is known to be involved in cellular signaling, particularly in the context of alcohol metabolism and liver fibrosis. Acetaldehyde can stimulate the production of collagen by activating signaling pathways involving transforming growth factor-beta (TGF-β). It is plausible that this compound could interact with similar cellular targets, but this remains an area for future research.

Caption: Acetaldehyde-induced signaling leading to collagen synthesis.

Conclusion

This compound, with CAS Registry Number 6851-93-0, is a highly reactive and unstable monomer that readily trimerizes to the more stable 2,4,6-trimethyl-1,3,5-trithiane. This technical guide has provided a detailed overview of the available physicochemical, synthetic, and spectroscopic data for both the monomer and its trimer, with a necessary emphasis on the latter. While direct biological applications of this compound are limited by its instability, the broader class of thioacetals holds promise in drug development, particularly as stabilizing motifs in peptide therapeutics. Further research is warranted to explore the potential biological activities and signaling interactions of both the transient monomer and the stable trimer.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Thioacetaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for thioacetaldehyde and its derivatives. It includes a detailed exploration of naming conventions, physicochemical properties, experimental protocols for synthesis and reactions, and visualizations of key concepts to aid in research and development.

IUPAC Nomenclature of this compound and Its Derivatives

The systematic naming of organosulfur compounds follows a set of rules established by the IUPAC. Thioaldehydes, the sulfur analogues of aldehydes, are named by replacing the "-al" suffix of the corresponding aldehyde with "-thial". Therefore, the IUPAC name for this compound is ethanethial [1][2].

When the thioaldehyde group (-CHS) is not the principal functional group in a molecule, it is indicated by the prefix "thioformyl-". Alternatively, if the -CHS group is attached to a ring or a carbon chain where the carbon of the functional group cannot be included in the parent chain, the suffix "-carbothialdehyde" is used[1][2].

It is important to note that simple, unhindered thioaldehydes like ethanethial are highly reactive and prone to trimerization. The cyclic trimer of this compound is named 2,4,6-trimethyl-1,3,5-trithiane . Much of the available literature and data pertains to this more stable trimer.

Nomenclature of this compound Derivatives

Substituted Thioaldehydes: Standard IUPAC rules for naming substituted aldehydes apply. The parent chain is the longest carbon chain containing the thioaldehyde group, which is numbered as carbon 1.

Thioaldehyde S-Oxides (Sulfines): These derivatives, with the general structure RC(=S=O)H, are named as S-oxides of the corresponding thioaldehyde. For example, the S-oxide of ethanethial is named ethanethial S-oxide . The term "sulfine" is a common name but is not the preferred IUPAC nomenclature[3][4][5].

The following diagram illustrates the IUPAC nomenclature logic for ethanethial and a simple derivative.

Physicochemical Properties

Due to the inherent instability of monomeric this compound, comprehensive physicochemical data is scarce. The table below summarizes available data for this compound and its more stable trimer, 2,4,6-trimethyl-1,3,5-trithiane.

| Property | This compound (Ethanethial) | 2,4,6-Trimethyl-1,3,5-trithiane |

| Molecular Formula | C₂H₄S[6][7] | C₆H₁₂S₃ |

| Molecular Weight | 60.12 g/mol [6][7] | 180.35 g/mol |

| CAS Number | 6851-93-0[7] | 2765-04-0 |

| Boiling Point | Data not available | Data not available |

| Melting Point | Data not available | α-form: 101 °C, β-form: 126 °C |

| Appearance | Unstable, readily trimerizes | Monoclinic plates (α-form), Needles (β-form) |

| ¹H NMR | Data not available | Data not available in searched sources |

| ¹³C NMR | Data not available | Data not available in searched sources |

Experimental Protocols

Synthesis of Thioacetals from Aldehydes

This protocol describes a general method for the synthesis of thioacetals from aldehydes, which can be adapted for the in situ generation and trapping of this compound.

Reaction: R-CHO + 2 R'-SH → R-CH(SR')₂ + H₂O

Materials:

-

Aldehyde (e.g., acetaldehyde (B116499) as a precursor)

-

Thiol (e.g., ethanethiol)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde (1 equivalent) and the thiol (2.2 equivalents) in the anhydrous solvent.

-

Add a catalytic amount of the acid catalyst (e.g., 0.05 equivalents).

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure to obtain the crude thioacetal.

-

Purify the product by column chromatography or distillation.

The workflow for this synthesis is illustrated below.

Thia-Diels-Alder Reaction of in situ Generated Thioaldehydes

Thioaldehydes are excellent dienophiles in Diels-Alder reactions. This protocol outlines a general procedure for a thia-Diels-Alder reaction where the thioaldehyde is generated photochemically in situ.

Reaction: Diene + [R-CHS] → Cycloadduct

Materials:

-

Phenacyl sulfide (B99878) (thioaldehyde precursor)

-

Diene (e.g., 2,3-dimethyl-1,3-butadiene)

-

Solvent (e.g., acetonitrile)

-

UV photoreactor

Procedure:

-

Prepare a solution of the phenacyl sulfide and the diene in the chosen solvent in a quartz reaction vessel.

-

Place the reaction vessel in the UV photoreactor.

-

Irradiate the mixture with UV light (e.g., λ > 300 nm) at a controlled temperature.

-

Monitor the reaction progress by HPLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography.

The logical relationship in this photochemical reaction is depicted below.

Reaction Mechanisms

The high reactivity of the C=S double bond in thioaldehydes governs their chemical behavior. They readily undergo cycloaddition reactions and can tautomerize to the corresponding enethiol.

Tautomerization to Ethenethiol

This compound can exist in equilibrium with its tautomer, ethenethiol. This equilibrium is a key aspect of its reactivity.

Equilibrium: CH₃-CHS ⇌ CH₂=CH-SH

This tautomeric relationship is fundamental to understanding the reaction pathways of thioaldehydes.

Conclusion

This technical guide has provided a detailed overview of the IUPAC nomenclature for this compound (ethanethial) and its derivatives, highlighting the systematic naming conventions. While the inherent instability of monomeric ethanethial limits the availability of extensive experimental data, this guide has presented the known physicochemical properties of its stable trimer and outlined general experimental protocols for the synthesis of related compounds and key reactions involving in situ generated thioaldehydes. The provided diagrams serve to visually clarify the principles of nomenclature and reaction workflows, offering a valuable resource for researchers in organic synthesis and drug development. Further research into the stabilization and controlled reactivity of simple thioaldehydes remains a promising area for future investigation.

References

Unveiling Thioacetaldehyde: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioacetaldehyde (CH₃CHS), the sulfur analog of acetaldehyde, is a highly reactive and transient chemical species that has long presented a significant challenge to chemists. Its inherent instability and propensity to rapidly oligomerize or trimerize have historically hindered its isolation and characterization. Early endeavors in thioaldehyde chemistry were often met with the formation of cyclic trimers, such as 1,3,5-trithiane (B122704) from thioformaldehyde, underscoring the fleeting nature of these C=S double-bonded compounds.[1] The existence of simple, unhindered thioaldehydes was initially inferred through trapping experiments, where the transiently formed species would be immediately captured by a reactive partner before it could self-condense.

The breakthrough in the study of this compound came with the development of methods for its in situ generation and subsequent trapping, a pivotal advancement that allowed for the investigation of its reactivity and properties without the need for its isolation. This technical guide delves into the historical context of this compound's discovery and the evolution of its synthetic methodologies, with a focus on the key experimental protocols that have enabled its study.

Historical Perspective: The Challenge of the Thiocarbonyl Group

The synthesis of stable compounds containing a carbon-sulfur double bond (thiocarbonyls) has been a long-standing pursuit in organic chemistry. Unlike their oxygen counterparts (aldehydes and ketones), simple thioaldehydes are exceptionally reactive. This heightened reactivity is attributed to the poorer overlap between the p-orbitals of carbon and sulfur, resulting in a weaker and more polarizable C=S π-bond compared to the C=O π-bond.

Early attempts to synthesize thioaldehydes often resulted in the formation of cyclic oligomers, primarily trimers. This inherent instability meant that for many years, the chemistry of thioaldehydes was largely speculative, relying on indirect evidence from the characterization of their stable derivatives. The development of techniques to generate these reactive species in the presence of a trapping agent marked a turning point, opening the door to a more systematic study of their chemical behavior.

Key Synthetic Methodology: In Situ Generation via Thermolysis

A significant breakthrough in the synthesis of this compound was reported by Baldwin and Lopez in 1982, a method that remains a cornerstone for the generation of this transient molecule.[2] The strategy involves the mild thermolysis of an S-alkyl ethanethiosulfinate precursor to generate this compound, which is then trapped in situ by a reactive diene via a Diels-Alder reaction.

Experimental Protocol: Generation and Trapping of this compound

This protocol is based on the work of Baldwin and Lopez (1982).

1. Synthesis of the Precursor: S-Ethyl ethanethiosulfinate

-

Reaction: Ethanethiol is oxidized to the corresponding thiosulfinate. While various methods exist for the synthesis of S-alkyl thiosulfinates, a common approach involves the controlled oxidation of the corresponding disulfide.

-

Procedure Outline:

-

Diethyl disulfide is dissolved in a suitable solvent (e.g., dichloromethane).

-

The solution is cooled in an ice bath.

-

A solution of a suitable oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA) in the same solvent is added dropwise with stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with a sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude S-ethyl ethanethiosulfinate.

-

2. Thermolysis and In Situ Trapping of this compound

-

Reaction: S-Ethyl ethanethiosulfinate is heated in the presence of a diene (e.g., cyclopentadiene (B3395910) or anthracene) to generate this compound, which is immediately trapped in a [4+2] cycloaddition.

-

Procedure Outline:

-

A solution of S-ethyl ethanethiosulfinate and a 2-5 fold excess of the diene (e.g., freshly cracked cyclopentadiene) in a high-boiling, inert solvent (e.g., toluene (B28343) or xylene) is prepared.

-

The solution is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is monitored by TLC or gas chromatography (GC) for the consumption of the starting materials and the formation of the Diels-Alder adduct.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica (B1680970) gel to isolate the this compound-diene adduct.

-

Quantitative Data

The yields of the trapped Diels-Alder adducts provide a quantitative measure of the efficiency of this compound generation and trapping.

| Diene | Trapping Product | Reported Yield |

| Cyclopentadiene | 2-Thia-3-methylbicyclo[2.2.1]hept-5-ene | High (specific yield not detailed in abstract)[2] |

| Anthracene | 9,10-Dihydro-9,10-(epithiomethano)anthracene | High (specific yield not detailed in abstract)[2] |

Note: The specific yields were not available in the abstracts of the reviewed literature. Researchers should consult the full experimental details of the primary literature for precise quantitative data.

Logical Workflow of this compound Generation and Trapping

References

Spectroscopic Profile of Thioacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thioacetaldehyde (CH₃CHS) is a highly reactive sulfur-containing analogue of acetaldehyde. Its inherent instability presents significant challenges for isolation and spectroscopic characterization.[1] This guide provides a comprehensive overview of the anticipated spectroscopic data for this compound across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Due to the scarcity of direct experimental data for this compound, this document compiles expected spectral parameters based on the analysis of stable heterocyclic thioaldehydes and fundamental spectroscopic principles. Detailed experimental protocols suitable for the analysis of reactive species are also provided, alongside a logical workflow for spectroscopic investigation.

Predicted Spectroscopic Data of this compound

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are estimations derived from analogous compounds and theoretical considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are predicted to show signals corresponding to the methyl and thioformyl (B1219250) protons in ¹H NMR and the corresponding carbons in ¹³C NMR. A notable feature in the ¹H NMR of thioaldehydes is the significant deshielding of the thioformyl proton compared to the formyl proton in aldehydes.[2]

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~2.2 - 2.5 | Doublet | ~3 Hz |

| -CHS | >10.0 | Quartet | ~3 Hz |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ | ~30 - 40 |

| -C=S | >200 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by the C=S stretching vibration, which occurs at a lower frequency than the C=O stretch of acetaldehyde. Experimental data from stable heterocyclic thioaldehydes show a strong absorption band for the C=S stretching vibration in the range of 950-985 cm⁻¹.[2]

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) stretch | 2900 - 3000 | Medium-Strong |

| C=S stretch | 950 - 985 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is anticipated to show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern for thioaldehydes is the loss of the thioformyl group (-CHS).[2]

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂H₄S |

| Molecular Weight | 60.12 g/mol |

| Predicted M⁺ Peak (m/z) | 60 |

| Major Fragment Ion | [M-45]⁺ (loss of -CHS) |

Experimental Protocols for Spectroscopic Analysis

Given the reactive nature of this compound, specialized experimental procedures are required for its spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Synthesize this compound at low temperature in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, especially for ¹³C NMR.

-

Data Acquisition:

-

Acquire spectra at low temperatures (e.g., -40 °C or lower) to increase the stability of the compound.

-

For ¹H NMR, use a standard pulse sequence.

-

For ¹³C NMR, employ proton-decoupled pulse sequences to simplify the spectrum and improve the signal-to-noise ratio. Longer acquisition times may be necessary due to the low natural abundance of ¹³C.

-

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a dilute solution in a suitable, dry, and IR-transparent solvent (e.g., carbon tetrachloride, chloroform) under an inert atmosphere and at low temperature. Alternatively, matrix isolation techniques can be employed for highly reactive species.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer for rapid data acquisition.

-

Data Acquisition: Record the spectrum in a cooled gas cell or as a thin film on a cooled IR window (e.g., KBr, NaCl). Acquire a background spectrum of the solvent and cell for subtraction.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer using a technique suitable for volatile and potentially unstable compounds, such as a cooled direct insertion probe or by headspace analysis from a cooled sample vial.

-

Ionization: Employ a soft ionization technique, such as Electron Ionization (EI) at low energy or Chemical Ionization (CI), to minimize fragmentation and preserve the molecular ion.

-

Analysis: Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements for molecular formula determination.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized, potentially unstable compound like this compound.

References

Thermochemical Data for Thioacetaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for thioacetaldehyde (CH₃CHS), a sulfur-containing analog of acetaldehyde. The information compiled herein is intended to be a valuable resource for researchers in various fields, including astrochemistry, computational chemistry, and drug development, where understanding the thermodynamic properties of small organosulfur compounds is crucial. This document summarizes key quantitative data, details the experimental and computational methodologies used to obtain this data, and provides a visualization of a relevant formation pathway.

Quantitative Thermochemical Data

The following tables summarize the available experimental and computational data for the thermochemical and related properties of this compound in the gas phase.

Table 1: Enthalpy of Formation

| Parameter | Value | Units | Method | Reference |

| Standard Gas-Phase Enthalpy of Formation (ΔfH°gas) | 50. ± 8. | kJ/mol | Ion Cyclotron Resonance Mass Spectrometry | Butler and Baer, 1983 |

Table 2: Spectroscopic and Molecular Properties

| Parameter | Value | Units | Method | Reference |

| Rotational Constant A | 19685.939 (22) | MHz | Microwave Spectroscopy | Kroto & Landsberg, 1976 |

| Rotational Constant B | 5354.128 (6) | MHz | Microwave Spectroscopy | Kroto & Landsberg, 1976 |

| Rotational Constant C | 4257.653 (6) | MHz | Microwave Spectroscopy | Kroto & Landsberg, 1976 |

| Dipole Moment (μa) | 2.26 ± 0.02 | D | Microwave Spectroscopy | Kroto & Landsberg, 1976 |

| Dipole Moment (μb) | 0.56 ± 0.01 | D | Microwave Spectroscopy | Kroto & Landsberg, 1976 |

| Total Dipole Moment (μtotal) | 2.33 ± 0.02 | D | Microwave Spectroscopy | Kroto & Landsberg, 1976 |

Note on Entropy and Heat Capacity: As of the compilation of this guide, explicit experimental or calculated values for the standard entropy (S°) and heat capacity (Cp) of this compound have not been published in readily available literature. However, these properties can be calculated using statistical mechanics based on the rotational constants provided in Table 2 and the molecule's vibrational frequencies. The methodology for this calculation is detailed in Section 2.2.

Experimental and Computational Protocols

Experimental Determination of Thermochemical and Spectroscopic Data

2.1.1. Enthalpy of Formation (Ion Cyclotron Resonance Mass Spectrometry)

The gas-phase enthalpy of formation of this compound was determined by Butler and Baer (1983) using ion cyclotron resonance (ICR) mass spectrometry. This technique involves the trapping of gaseous ions in a magnetic and electric field. The thermochemical data is derived by studying ion-molecule reactions and determining the equilibrium constants or the appearance energies of fragment ions.

The general workflow for such an experiment involves:

-

Ion Generation: Precursor ions are generated by electron impact or other ionization methods.

-

Ion Trapping: The ions of interest are trapped in the ICR cell by a strong magnetic field and a weak electric field.

-

Ion-Molecule Reaction: A neutral reactant gas is introduced into the cell at a known pressure, allowing for reactions with the trapped ions.

-

Detection: The identities and concentrations of the primary and product ions are monitored as a function of time or pressure to determine reaction kinetics or equilibrium constants.

-

Data Analysis: The equilibrium constant (Keq) is related to the Gibbs free energy change (ΔG°) of the reaction by the equation ΔG° = -RTln(Keq). The enthalpy change (ΔH°) can then be derived using the van't Hoff equation or by estimating the entropy change (ΔS°). By studying a series of overlapping reactions with molecules of known thermochemistry, a thermochemical ladder can be constructed to determine the unknown enthalpy of formation.

2.1.2. Rotational Constants and Dipole Moment (Microwave Spectroscopy)

The rotational constants and dipole moment of this compound were determined by Kroto and Landsberg (1976) using microwave spectroscopy.[1] This high-resolution spectroscopic technique measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.

The experimental protocol for microwave spectroscopy typically involves:

-

Sample Introduction: A gaseous sample of the molecule is introduced into a waveguide or resonant cavity at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

-

Detection: The absorption of radiation is detected as a function of frequency, resulting in a rotational spectrum.

-

Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions (J' ← J'').

-

Data Fitting: The frequencies of the assigned transitions are fitted to a Hamiltonian model to determine the rotational constants (A, B, and C) with high precision.

-

Stark Effect Measurement: To determine the dipole moment, an external electric field (Stark field) is applied to the sample, which splits the rotational energy levels. The magnitude of this splitting is dependent on the dipole moment of the molecule, allowing for its determination.

Computational Methodologies

2.2.1. Quantum Chemical Calculations of Molecular Properties and Thermochemistry

Modern computational chemistry employs various ab initio and density functional theory (DFT) methods to calculate molecular properties. For thermochemical data, a common workflow is as follows:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically done using methods like DFT (e.g., B3LYP functional) or Møller-Plesset perturbation theory (e.g., MP2) with an appropriate basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ).

-

Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated. These are essential for determining the zero-point vibrational energy (ZPVE) and for calculating vibrational contributions to entropy and heat capacity. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is often performed at the optimized geometry using a higher level of theory or a larger basis set (e.g., CCSD(T)).

-

Thermochemical Analysis: The results from the frequency and energy calculations are used to compute thermodynamic properties such as enthalpy, entropy, and heat capacity at a given temperature using standard statistical mechanics formulas.

2.2.2. Calculation of Entropy and Heat Capacity from Spectroscopic and Computational Data

The standard molar entropy (S°) and constant pressure heat capacity (Cp°) can be calculated by considering the contributions from translational, rotational, vibrational, and electronic degrees of freedom.

-

Translational Contribution: Depends on the molecular mass and temperature.

-

Rotational Contribution: Calculated from the rotational constants (A, B, C) obtained from microwave spectroscopy or geometry optimization.

-

Vibrational Contribution: Calculated from the fundamental vibrational frequencies, which can be obtained from infrared and Raman spectroscopy or, more commonly for unstable molecules, from quantum chemical frequency calculations.

-

Electronic Contribution: For most closed-shell molecules at standard temperatures, this contribution is negligible as the first excited electronic state is typically very high in energy.

The total entropy and heat capacity are the sum of these individual contributions. Standard statistical mechanics textbooks and software packages (e.g., Gaussian, ORCA) provide the necessary formulas and automated calculations.

Visualization of a Key Formation Pathway

The reaction between the ethyl radical (C₂H₅) and atomic sulfur (S) has been proposed as a potential gas-phase formation pathway for this compound in interstellar environments.[1][2] The following diagram illustrates the logical relationship between the reactants, intermediates, and products in this reaction pathway.

Caption: A simplified diagram illustrating the reaction of the ethyl radical with a sulfur atom, leading to the formation of this compound and other isomeric products.

Conclusion

This technical guide has consolidated the currently available thermochemical and spectroscopic data for this compound. While the gas-phase enthalpy of formation and key spectroscopic constants have been experimentally determined, further research is needed to experimentally measure or computationally determine its entropy and heat capacity with high accuracy. The provided methodologies for both experimental and computational approaches serve as a guide for future studies aiming to fill these data gaps. The visualization of its formation pathway from the ethyl radical and atomic sulfur provides context for its relevance in environments such as the interstellar medium. The data and protocols presented here are intended to support the work of researchers and professionals in advancing our understanding of this and similar organosulfur compounds.

References

Quantum Chemical Insights into Thioacetaldehyde: A Technical Guide

An In-depth Exploration of the Structural, Vibrational, and Electronic Properties of Thioacetaldehyde for Researchers, Scientists, and Drug Development Professionals.

This compound (CH₃CHS), the sulfur analogue of acetaldehyde, is a molecule of significant interest in various chemical disciplines, from astrochemistry to theoretical chemistry. Its unique electronic structure, influenced by the substitution of an oxygen atom with sulfur, gives rise to distinct physical and chemical properties. This technical guide provides a comprehensive overview of the molecular properties of this compound as determined by quantum chemical calculations, offering a valuable resource for researchers in drug development and other scientific fields where understanding molecular behavior at the quantum level is paramount.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function and reactivity. Quantum chemical calculations provide a powerful tool to determine the equilibrium geometry of molecules with high accuracy. For this compound, the primary conformational flexibility arises from the internal rotation of the methyl (CH₃) group relative to the thioformyl (B1219250) (CHS) group.

Optimized Geometries

The two key conformers of this compound are the eclipsed and staggered forms. High-level ab initio calculations, specifically at the MP2/6-311g(d) level of theory, have been employed to determine the optimized geometries of these conformers. The key geometric parameters, including bond lengths and bond angles, are summarized in Table 1.[1] These parameters provide a precise description of the molecular framework.

Table 1: Optimized Geometric Parameters of this compound Conformers (MP2/6-311g(d)) [1]

| Parameter | Eclipsed Conformer | Staggered Conformer |

| Bond Lengths (Å) | ||

| C-C | 1.513 | 1.518 |

| C=S | 1.624 | 1.623 |

| C-H (aldehyde) | 1.096 | 1.095 |

| C-H (methyl, in-plane) | 1.094 | 1.092 |

| C-H (methyl, out-of-plane) | 1.098 | 1.099 |

| Bond Angles (°) ** | ||

| C-C-S | 124.9 | 124.4 |

| C-C-H (aldehyde) | 115.8 | 116.1 |

| H-C-H (methyl) | 108.5 - 109.1 | 108.3 - 109.3 |

| Dihedral Angle (°) ** | ||

| H-C-C-S | 0.0 | 60.0 |

Source: P. Kolandaivel and P. Venuvanalingam, Indian Academy of Sciences.[1]

Conformational Energy Profile

The rotation of the methyl group is not free but is hindered by a potential energy barrier. The study of this internal rotation provides insight into the molecule's flexibility and the relative stability of its conformers. The eclipsed conformer, where one of the methyl hydrogens is aligned with the C=S bond, represents the global minimum on the potential energy surface. The staggered conformer, where the methyl hydrogens are positioned between the atoms of the thioformyl group, corresponds to a rotational transition state. The energy difference between these two conformers dictates the rotational barrier.

The workflow for a typical conformational analysis using quantum chemical methods is depicted in the following diagram.

Vibrational Frequencies

Experimental and Computational Protocols

A standard computational protocol for obtaining vibrational frequencies involves the following steps:

-

Geometry Optimization: The molecular geometry is first optimized to a stationary point on the potential energy surface.

-

Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.

-

Scaling: The calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Commonly used theoretical methods for vibrational frequency calculations include Density Functional Theory (DFT) with functionals like B3LYP and ab initio methods such as Møller-Plesset perturbation theory (MP2).

Electronic Properties and Transitions

The electronic structure of this compound governs its reactivity and its interaction with light. Understanding the electronic transitions is crucial for interpreting its ultraviolet-visible (UV-Vis) absorption spectrum.

Rotational Constants and Dipole Moment

Experimental measurements have determined the rotational constants and dipole moment of this compound, which are essential for its detection in the interstellar medium via microwave spectroscopy. This compound is an asymmetric rotor, and the internal rotation of the methyl group causes a splitting of the rotational levels into A and E substates. The total dipole moment has been measured to be 2.33 ± 0.02 Debye, with components along the a- and b-principal axes of 2.26 ± 0.02 D and 0.56 ± 0.01 D, respectively. These experimental values serve as important benchmarks for validating the accuracy of quantum chemical calculations.

Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic excitation energies and oscillator strengths of molecules, which determine the positions and intensities of absorption bands in the UV-Vis spectrum. While specific TD-DFT results for this compound are not detailed in the currently available literature, the methodology is a standard tool for such investigations.

The logical relationship between different computational methods and the molecular properties they are used to calculate is illustrated in the diagram below.

Conclusion

This technical guide has summarized the key molecular properties of this compound as determined by quantum chemical calculations, with a focus on its geometry and conformational analysis. While detailed computational data on its vibrational and electronic spectra are not as readily available in the literature, the established methodologies for their calculation have been outlined. The provided data and workflows offer a solid foundation for researchers and scientists in drug development and other fields to understand and predict the behavior of this and related sulfur-containing compounds. Further computational studies are encouraged to provide a more complete picture of the vibrational and electronic properties of this compound.

References

A Technical Guide to Thioacetaldehyde: From Interstellar Clouds to Potential Biological Frontiers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thioacetaldehyde (CH₃CHS), the sulfur analog of acetaldehyde (B116499), represents a largely unexplored molecule within terrestrial biology. Recently detected in the interstellar medium, its natural occurrence and biological significance on Earth remain a scientific frontier. This technical guide provides a comprehensive overview of the current knowledge of this compound, including its confirmed natural occurrence in astrochemistry. Due to the scarcity of direct biological data, this document draws analogies from the well-studied biological roles of acetaldehyde to hypothesize potential metabolic pathways, signaling interactions, and physiological effects of this compound. Furthermore, this guide furnishes researchers with proposed experimental protocols for the synthesis, detection, and quantification of this compound in biological matrices, aiming to stimulate and facilitate future investigations into this intriguing molecule. Visualizations of hypothesized pathways and experimental workflows are provided to conceptualize future research directions.

Natural Occurrence of this compound

To date, the only confirmed natural occurrence of this compound is in the interstellar medium, specifically in the cold dense cloud TMC-1. Its presence in terrestrial organisms has not yet been documented, representing a significant knowledge gap.

The detection in TMC-1 was achieved through radio astronomy, identifying rotational transitions of the molecule. This discovery has opened new avenues in astrochemistry, particularly in understanding the interstellar chemistry of sulfur.

Quantitative Data on Interstellar this compound

The following table summarizes the quantitative data from the astronomical observations of this compound in TMC-1.

| Parameter | Value | Reference |

| Column Density | 9.8 x 10¹⁰ cm⁻² | |

| Rotational Temperature | 9 K | |

| Abundance Ratio (CH₃CHO / CH₃CHS) | 36 |

Potential Biological Significance of this compound: An Analogy to Acetaldehyde

While the biological roles of this compound are unknown, the extensive research on its oxygen analog, acetaldehyde, provides a framework for hypothesizing its potential significance. Acetaldehyde is a highly reactive molecule with diverse metabolic, signaling, and toxicological effects.

Hypothesized Metabolism of this compound

Acetaldehyde is primarily metabolized by aldehyde dehydrogenases (ALDHs) to acetate. By analogy, this compound could potentially be metabolized by similar enzymatic pathways. The sulfur atom may influence the reaction kinetics and substrate specificity.

Caption: Hypothesized metabolic pathways of this compound.

Potential Role in Cellular Signaling

Acetaldehyde is known to modulate several signaling pathways, often leading to pro-fibrogenic and pro-inflammatory responses. For instance, acetaldehyde can activate protein kinase C (PKC), which in turn can trigger downstream pathways such as PI3K and ERK1/2. These pathways are implicated in the upregulation of collagen and fibronectin gene expression.

Given its structural similarity, this compound could potentially interact with similar signaling molecules. The difference in electronegativity and size between sulfur and oxygen might lead to altered binding affinities and downstream effects, a hypothesis that warrants experimental investigation.

Caption: Potential signaling pathway modulation by this compound.

Anticipated Physiological and Pathological Effects

Acetaldehyde is a known toxin and carcinogen. Its accumulation in the body is associated with the adverse effects of alcohol consumption, including facial flushing, nausea, and headache. Chronic exposure contributes to alcohol-related organ damage, particularly liver fibrosis.

This compound, being a reactive thioaldehyde, is also likely to be cytotoxic. It could potentially form adducts with proteins and DNA, leading to cellular dysfunction and genotoxicity. The specific nature and severity of these effects would depend on its reactivity and metabolic fate in vivo.

Proposed Experimental Protocols

The study of this compound in a biological context requires robust methodologies for its synthesis, detection, and quantification. The following protocols are proposed based on established methods for similar reactive molecules.

Synthesis of this compound Precursors (Thioacetals)

Thioaldehydes are generally unstable. Therefore, the synthesis and use of a stable precursor, such as a thioacetal, which can be converted to the thioaldehyde in situ, is a common strategy.

Protocol: Synthesis of Diethyl Thioacetal

-

Materials: Acetaldehyde, ethanethiol (B150549), anhydrous zinc chloride (catalyst), diethyl ether (solvent), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of acetaldehyde (1.0 equivalent) in diethyl ether at 0 °C, add ethanethiol (2.2 equivalents).

-

Add a catalytic amount of anhydrous zinc chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude diethyl thioacetal.

-

Purify the product by distillation or column chromatography.

-

Detection and Quantification in Biological Samples

The detection of a highly reactive and potentially low-abundance molecule like this compound in a complex biological matrix is challenging. A derivatization approach followed by liquid chromatography-mass spectrometry (LC-MS) is recommended.

Protocol: LC-MS/MS Analysis with Derivatization

-

Derivatization Agent: A reagent that reacts specifically with aldehydes, such as dansylhydrazine or p-toluenesulfonylhydrazine (TSH), to form a stable, fluorescent, or easily ionizable derivative.

-

Sample Preparation:

-

Homogenize the tissue or cell sample in a suitable buffer on ice.

-

Centrifuge to remove cellular debris.

-

To the supernatant, add the derivatization agent and incubate under optimized conditions (time, temperature, pH).

-

Quench the reaction and extract the derivative using a suitable organic solvent or solid-phase extraction (SPE).

-

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Use a suitable column (e.g., C18) and a gradient elution program to separate the derivative from other matrix components.

-

Optimize the mass spectrometer parameters for the detection of the specific mass-to-charge ratio (m/z) of the derivatized this compound.

-

Use multiple reaction monitoring (MRM) for sensitive and specific quantification, with a stable isotope-labeled internal standard for accuracy.

-

Proposed Experimental Workflow for Future Research

To systematically investigate the natural occurrence and biological significance of this compound, a multi-step experimental workflow is proposed.

Caption: Proposed experimental workflow for this compound research.

Conclusion and Future Directions

This compound is a molecule of significant interest, bridging the fields of astrochemistry and potentially, terrestrial biology. While its natural occurrence is currently confined to interstellar space, the extensive biological activities of its oxygen analog, acetaldehyde, strongly suggest that this compound, if present in biological systems, would have profound physiological and pathological effects. This technical guide serves as a foundational resource for researchers poised to explore this uncharted territory. The provided hypotheses on its metabolism and signaling roles, coupled with actionable experimental protocols, are intended to catalyze research into its natural occurrence, biological functions, and potential as a biomarker or therapeutic target. Future studies should focus on developing highly sensitive analytical methods to screen for this compound in a wide range of biological samples and on synthesizing stable derivatives to facilitate in vitro and in vivo functional studies.

Methodological & Application

Application Notes and Protocols for the In Situ Generation and Synthesis of Acetaldehyde Diethyl Dithioacetal

Abstract: Thioacetaldehyde is a highly reactive and unstable compound, making its direct synthesis and isolation in a laboratory setting challenging. A practical approach involves its in situ generation and immediate trapping as a stable dithioacetal derivative. This document provides detailed protocols for the synthesis of acetaldehyde (B116499) diethyl dithioacetal from acetaldehyde and ethanethiol (B150549), serving as a reliable method for the indirect study and utilization of this compound. The protocols cover the synthesis, purification, and characterization of the target dithioacetal, along with essential safety precautions.

Introduction

Thioaldehydes are the sulfur analogues of aldehydes. The increased polarizability and lower bond energy of the C=S bond compared to the C=O bond render simple thioaldehydes, such as this compound, highly reactive and prone to oligomerization or polymerization. Consequently, their direct synthesis is often impractical. A common and effective strategy to handle these transient species is their in situ generation and subsequent reaction to form more stable derivatives.

Dithioacetals are valuable compounds in organic synthesis, often used as protecting groups for carbonyls or as precursors for umpolung reactivity.[1] The synthesis of acetaldehyde diethyl dithioacetal provides a stable and isolable product that effectively represents the trapped form of the elusive this compound. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of this representative dithioacetal.

Safety and Handling

Warning: This procedure involves the use of hazardous chemicals. It is imperative to perform all steps in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Acetaldehyde: Extremely flammable liquid and vapor.[2][3] It is a suspected carcinogen and may cause genetic defects.[2] Causes serious eye irritation and may cause respiratory irritation.[2][3] Keep away from heat, sparks, open flames, and hot surfaces.[2]

-

Ethanethiol: Highly flammable liquid and vapor with a strong, unpleasant odor. It is harmful if swallowed or inhaled. Causes skin and serious eye irritation.

-

Lewis Acids (e.g., Boron Trifluoride Etherate): Corrosive and cause severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.

All waste materials should be disposed of according to institutional and local environmental regulations.

Experimental Protocols

This protocol is adapted from general procedures for the thioacetalization of aldehydes.[4]

3.1. Synthesis of Acetaldehyde Diethyl Dithioacetal

Materials and Reagents:

-

Acetaldehyde

-

Ethanethiol

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of acetaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the flask to 0 °C using an ice bath.

-

Add ethanethiol (2.2 eq) to the cooled solution.

-

Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

3.2. Purification

The crude product is purified by flash column chromatography on silica (B1680970) gel.

Materials and Reagents:

-

Crude acetaldehyde diethyl dithioacetal

-

Silica gel

-

Hexanes

-

Ethyl acetate (B1210297)

-

Glass column for chromatography

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack a glass column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity).

-

Collect the fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified acetaldehyde diethyl dithioacetal.

Characterization

The structure and purity of the synthesized acetaldehyde diethyl dithioacetal can be confirmed by standard spectroscopic methods.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups and the methine proton of the dithioacetal. The methine proton (S-CH-S) typically appears as a quartet coupled to the adjacent methyl group. The methylene (B1212753) protons of the ethyl groups will appear as quartets, and the methyl protons of the ethyl groups will appear as triplets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methine carbon, the methylene carbons, and the methyl carbons.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of a dithioacetal is characterized by the absence of a strong C=O stretching band (typically around 1700 cm⁻¹) from the starting aldehyde. The presence of C-S stretching bands can be observed, although they are often weak and may be difficult to assign definitively.[2][3]

4.3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the product and to analyze its fragmentation pattern, which can provide further structural confirmation.

Data Presentation

| Parameter | Value/Range | Reference |

| Reaction Time | 4-5 hours | [4] |

| Reaction Temperature | 0 °C to RT | [4] |

| Typical Yield | 80-95% | [5] |

| Purification Method | Flash Chromatography | [1] |

Visualizations

Caption: Experimental workflow for the synthesis of acetaldehyde diethyl dithioacetal.

Caption: Workflow for the purification of acetaldehyde diethyl dithioacetal.

References

- 1. Thioacetal - Wikipedia [en.wikipedia.org]

- 2. The infrared and Raman spectra of some thioacetals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. The infrared and Raman spectra of some thioacetals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

Application Note & Protocol: Generation and Use of Thioacetaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thioacetaldehyde is a highly reactive and unstable thioaldehyde that readily undergoes trimerization to its more stable cyclic form, 1,3,5-trithiane (B122704) (also known as trithis compound). Due to this inherent instability, a standard multi-step purification protocol for monomeric this compound is not practically feasible. Instead, the common and more effective strategy involves the synthesis and purification of the stable 1,3,5-trithiane trimer. Monomeric this compound can then be generated as needed for immediate use in subsequent reactions, typically through the pyrolysis (cracking) of the purified trimer. This application note provides a detailed protocol for the synthesis and purification of 1,3,5-trithiane and the subsequent generation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 1,3,5-trithiane, a stable precursor to this compound.

| Parameter | Value |

| Starting Material | Acetaldehyde (B116499) |

| Reagent | Hydrogen Sulfide (B99878) (H₂S) |

| Catalyst | Concentrated Hydrochloric Acid (HCl) |

| Reaction Temperature | -10 °C to -5 °C |

| Yield of Crude Product | 85-91% |

| Recrystallization Solvent | Methanol |

| Melting Point (α-form) | 101 °C |

| Melting Point (β-form) | 125-126 °C |

Experimental Protocols